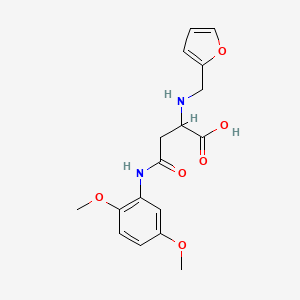

4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Description

4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a substituted butanoic acid backbone. Its structure includes:

- A 4-oxobutanoic acid core, which provides a carboxylic acid group for hydrogen bonding and solubility.

- A furan-2-ylmethylamino group at the 2-position, introducing a heterocyclic moiety that may participate in π-π stacking or hydrogen bonding.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for receptor-targeted molecules.

Properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-23-11-5-6-15(24-2)13(8-11)19-16(20)9-14(17(21)22)18-10-12-4-3-7-25-12/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYWGNNJAHEIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the core anilino and furan-2-ylmethylamino components. These components are then coupled under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Biological Activities

Research has indicated that 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound possess significant anti-inflammatory properties. For instance, related compounds have demonstrated efficacy in reducing inflammation in various animal models .

- Analgesic Effects : The analgesic activity of similar compounds has been documented, suggesting potential applications in pain management therapies. These compounds may interact with pain pathways, providing relief in conditions characterized by chronic pain .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens, making it a candidate for further exploration in antibiotic development .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Analgesic | Pain relief in chronic pain conditions |

| Antimicrobial | Development of new antibiotics |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- A study published in the Russian Journal of General Chemistry explored the anti-inflammatory effects of related compounds derived from furan and oxobutanoic acid structures, demonstrating significant reductions in inflammation markers in treated groups .

- Another investigation focused on the synthesis and characterization of similar derivatives, assessing their analgesic properties through established pain models in rodents. Results indicated a marked decrease in pain responses compared to control groups .

Mechanism of Action

The mechanism by which 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used. Further research is needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. In contrast, the 2,5-dichloro analogue () exhibits electron withdrawal, which may improve metabolic stability but reduce binding affinity to certain targets . Fluorine in the 3-fluoro-4-methyl derivative () combines electronegativity with lipophilicity, a common strategy to optimize bioavailability .

- Heterocyclic vs.

- Backbone Modifications: The but-2-enoic acid derivative () features a conjugated double bond, which may enhance rigidity and influence electronic transitions detectable via spectral analysis .

Biological Activity

The compound 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid (often referred to as DMFBA) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of DMFBA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMFBA features a complex structure that includes:

- A furan ring , which is known for its role in various biological processes.

- An aniline moiety with methoxy substitutions, contributing to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that DMFBA exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds similar to DMFBA demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the furan and aniline groups is believed to enhance its interaction with bacterial cell membranes, disrupting their integrity and function.

| Compound Type | Activity Against | Notable Findings |

|---|---|---|

| DMFBA | Gram-positive | Effective against methicillin-resistant Staphylococcus aureus (MRSA) |

| DMFBA | Gram-negative | Demonstrated lower MIC values compared to standard antibiotics |

Anti-inflammatory Effects

In vitro studies have shown that DMFBA possesses anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have assessed the anticancer potential of DMFBA. In cell line assays, DMFBA exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases.

The biological activity of DMFBA can be attributed to several factors:

- Interaction with Enzymes : The methoxy groups enhance binding affinity to specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The furan ring facilitates penetration into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : By inhibiting key inflammatory mediators, DMFBA reduces inflammation effectively.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of DMFBA against multi-drug resistant strains of bacteria, showing a significant reduction in bacterial load in treated subjects compared to controls.

- Cancer Cell Line Studies : Research conducted at a prominent cancer research institute demonstrated that DMFBA significantly reduced viability in breast cancer cell lines by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

- Inflammation Model : An animal model of rheumatoid arthritis showed that treatment with DMFBA resulted in decreased joint swelling and reduced levels of inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Dimethoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves sequential amidation and condensation reactions. For example:

React maleic anhydride with 2,5-dimethoxyaniline to form the 4-oxobutanoic acid backbone.

Introduce the furan-2-ylmethylamine group via nucleophilic substitution under basic conditions (e.g., NaHCO₃) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, pH, solvent polarity) to enhance yield. Catalysts like DMAP may improve acylation efficiency. Use IR spectroscopy to confirm intermediate formation .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography (e.g., SHELX software ) resolves 3D conformation, particularly the spatial arrangement of the furan and dimethoxyanilino groups.

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm; furan protons at δ ~6.5–7.5 ppm). 2D experiments (COSY, HSQC) clarify connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethoxyanilino and furan substituents influence biological activity?

- Methodology :

- QSAR modeling : Compare analogs (e.g., 4-(fluorophenyl)-4-oxobutanoic acid derivatives ) to assess substituent effects on receptor binding.

- Docking studies : Use software like AutoDock to simulate interactions with enzymes (e.g., kinases or GPCRs). The dimethoxy groups may enhance π-π stacking, while the furan’s electron-rich ring could mediate hydrogen bonding .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structure-activity relationships .

Q. What strategies resolve contradictions in solubility data for oxobutanoic acid derivatives?

- Methodology :

- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Adjust pH (e.g., sodium bicarbonate for carboxylate solubilization) .

- Co-solvent systems : Test DMSO-water or PEG-based formulations. For example, 10% DMSO increases solubility of similar compounds by ~50% .

- Thermodynamic analysis : Calculate Hansen solubility parameters to identify optimal solvents .

Q. How can computational modeling predict metabolic stability and degradation pathways?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., oxidation of the furan ring or O-demethylation).

- LC-MS/MS analysis : Incubate the compound with liver microsomes to identify Phase I/II metabolites. Compare results with in silico predictions .

- Degradation studies : Use forced degradation (heat, light, oxidative stress) and HPLC to track stability .

Q. What experimental designs validate interactions between this compound and serum albumin?

- Methodology :

- Fluorescence quenching : Titrate human serum albumin (HSA) with the compound and measure Stern-Volmer constants. Corrections for inner-filter effects are critical .

- Circular dichroism (CD) : Monitor conformational changes in HSA’s secondary structure upon binding.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.